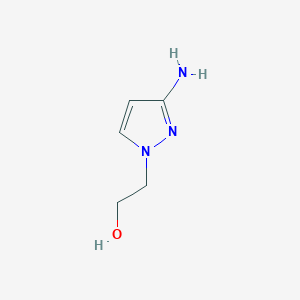

2-(3-Amino-1H-pyrazol-1-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJIESRUALRBPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611926 | |

| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84407-13-6 | |

| Record name | 2-(3-Amino-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 2-(3-Amino-1H-pyrazol-1-yl)ethanol: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Representative Spectral Data

The following tables summarize typical spectral data for aminopyrazole derivatives with functionalities similar to the target molecule. This data is compiled from various sources and should be considered representative.

Table 1: Representative ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

| ~7.3-7.5 | d | 1H | Pyrazole H-5 |

| ~5.6-5.8 | d | 1H | Pyrazole H-4 |

| ~4.5-5.0 | br s | 2H | -NH₂ |

| ~4.0-4.2 | t | 2H | -N-CH₂- |

| ~3.7-3.9 | t | 2H | -CH₂-OH |

| ~3.0-3.5 | br s | 1H | -OH |

Note: Chemical shifts are dependent on the solvent and concentration.

Table 2: Representative ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment (Proposed) |

| ~155-160 | Pyrazole C-3 |

| ~135-140 | Pyrazole C-5 |

| ~90-95 | Pyrazole C-4 |

| ~60-65 | -CH₂-OH |

| ~50-55 | -N-CH₂- |

Note: Chemical shifts are dependent on the solvent and concentration.

Table 3: Representative IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment (Proposed) |

| 3400-3200 | Strong, Broad | O-H and N-H stretching |

| 3000-2850 | Medium | C-H stretching (aliphatic) |

| ~1620 | Strong | N-H bending (scissoring) |

| ~1570 | Medium | C=N stretching (pyrazole ring) |

| ~1480 | Medium | C=C stretching (pyrazole ring) |

| ~1050 | Strong | C-O stretching (primary alcohol) |

Table 4: Representative Mass Spectrometry Data

| m/z | Interpretation (Proposed) |

| [M+H]⁺ | Molecular ion peak |

| [M-OH]⁺ | Loss of hydroxyl radical |

| [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

Experimental Protocols

The synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol can be approached through the N-alkylation of a suitable aminopyrazole precursor. The following is a generalized protocol based on methods for the synthesis of similar N-substituted aminopyrazoles.

Synthesis of this compound

Materials:

-

3-Aminopyrazole

-

2-Bromoethanol or 2-Chloroethanol

-

A suitable base (e.g., Sodium Hydride, Potassium Carbonate)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-aminopyrazole (1 equivalent) in anhydrous DMF, a base (1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

The mixture is stirred at room temperature for 30-60 minutes.

-

2-Bromoethanol or 2-chloroethanol (1.1 equivalents) is added dropwise to the reaction mixture.

-

The reaction is then heated to 60-80 °C and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Spectral Analysis Protocol

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer. Samples can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the analytical techniques.

Caption: Synthetic and analytical workflow for this compound.

Caption: Relationship between compound properties and analytical techniques.

An In-depth Technical Guide to the Physicochemical Properties and Potential Biological Significance of 2-(3-Amino-1H-pyrazol-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-(3-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide also incorporates information from closely related analogs and the broader class of aminopyrazole derivatives to offer a predictive profile. The document includes a compilation of chemical identifiers and physicochemical data, a detailed, generalized experimental protocol for its synthesis and characterization, and a discussion of its potential biological activities, with a focus on its role as a putative kinase inhibitor. Visualizations of a representative synthetic workflow and a canonical signaling pathway are provided to aid in the understanding of its experimental handling and potential mechanism of action.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with numerous compounds having progressed to clinical use for a variety of therapeutic indications.[1] The pyrazole scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[2][3] The inclusion of an amino group on the pyrazole ring, as seen in 3-aminopyrazole derivatives, further enhances the potential for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4] The title compound, this compound, incorporates both the aminopyrazole core and a hydroxyethyl side chain, features that can influence its solubility, hydrogen bonding capacity, and overall pharmacokinetic profile. This guide aims to consolidate the available information on this compound and provide a predictive framework for its further investigation and development.

Physicochemical Properties

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| IUPAC Name | This compound | 2-(3-aminopyrazol-1-yl)ethanol hydrochloride |

| CAS Number | 84407-13-6 | 1431965-61-5[5] |

| Molecular Formula | C₅H₉N₃O | C₅H₁₀ClN₃O[5] |

| Canonical SMILES | C1=CN(N=C1N)CCO | C1=CN(N=C1N)CCO.Cl |

| InChI | InChI=1S/C5H9N3O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2,(H2,6,7) | InChI=1S/C5H9N3O.ClH/c6-5-1-2-8(7-5)3-4-9;/h1-2,9H,3-4H2,(H2,6,7);1H[5] |

| InChI Key | QGJIESRUALRBPX-UHFFFAOYSA-N | AAHQOENLJDZZQI-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Data for this compound and Related Compounds

| Property | This compound | This compound HCl | 3-Aminopyrazole (Parent Scaffold) |

| Molecular Weight ( g/mol ) | 127.15 | 163.61[5] | 83.09[6] |

| Physical State | Not specified (predicted solid) | Solid[5] | Oily Liquid or Crystalline Low Melting Solid[6][7] |

| Melting Point (°C) | Not available | Not available | 34-37[6] |

| Boiling Point (°C) | Not available | Not available | 218 °C/122 mmHg[6] |

| Solubility | Predicted to be soluble in polar solvents like water and ethanol.[7] | Not available | Soluble in Methanol.[6] |

| Predicted pKa | ~15.28 (for the pyrazole NH)[6] | Not available | 15.28±0.10[6] |

| Predicted logP | Not available | Not available | Not available |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, a general and plausible synthetic route can be devised based on established methods for the preparation of N-substituted 3-aminopyrazoles. The following protocol is a representative example.

Synthesis of this compound

The synthesis can be conceptualized as a two-step process: the formation of the pyrazole ring followed by the introduction of the hydroxyethyl group. A common method for pyrazole synthesis involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.

Step 1: Synthesis of 3-Aminopyrazole

A widely used method for the synthesis of 3-aminopyrazoles is the reaction of an α,β-unsaturated nitrile with hydrazine.[8] For the parent 3-aminopyrazole, a common starting material is 3-aminocrotononitrile, which can be reacted with hydrazine hydrate.

Protocol:

-

To a solution of 3-aminocrotononitrile (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 3-aminopyrazole.

Step 2: N-Alkylation of 3-Aminopyrazole

The introduction of the 2-hydroxyethyl group onto the N1 position of the pyrazole ring can be achieved through N-alkylation using a suitable alkylating agent.

Protocol:

-

To a solution of 3-aminopyrazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 equivalents).

-

To this suspension, add 2-bromoethanol (1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is then heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, this compound, is then purified by column chromatography on silica gel to afford the final product.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the presence of the pyrazole ring protons, the aminopyrazole protons, and the protons of the hydroxyethyl side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the compound and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, such as the N-H and O-H stretching vibrations.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities.[1] A significant area of interest is their role as kinase inhibitors.[9]

Pyrazole Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the transfer of a phosphate group from ATP to a specific substrate. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole scaffold has been identified as a privileged structure for the development of kinase inhibitors.[10] The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the ATP-binding pocket of kinases.

Given the structural features of this compound, it is plausible to hypothesize that it may exhibit inhibitory activity against one or more protein kinases. The 3-amino group can form critical hydrogen bonds within the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The hydroxyethyl side chain could potentially be modified to improve potency, selectivity, and pharmacokinetic properties.

Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Pathway

Many pyrazole-based kinase inhibitors target receptor tyrosine kinases (RTKs), which are key regulators of cellular processes such as growth, differentiation, and survival. The following diagram illustrates a simplified, canonical RTK signaling pathway that is often targeted by small molecule inhibitors.

In this hypothetical scenario, this compound could act as an ATP-competitive inhibitor, binding to the intracellular kinase domain of the RTK and preventing its autophosphorylation. This would block the downstream signaling cascade, ultimately inhibiting cellular responses such as proliferation.

Conclusion

This compound is a molecule with significant potential for further investigation in the field of drug discovery, largely owing to its aminopyrazole core. While a comprehensive experimental dataset for this specific compound is currently lacking, this guide has provided a consolidated overview of its known properties and a predictive framework based on related structures. The outlined synthetic protocol offers a practical starting point for its preparation and characterization. Furthermore, the discussion of its potential as a kinase inhibitor, supported by a representative signaling pathway, highlights a promising avenue for future biological evaluation. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and explore its biological activities to fully elucidate its therapeutic potential.

References

- 1. bcc.bas.bg [bcc.bas.bg]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 3-Aminopyrazole CAS#: 1820-80-0 [amp.chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(3-Amino-1H-pyrazol-1-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis mechanisms for 2-(3-Amino-1H-pyrazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document outlines two robust synthetic pathways, supported by generalized experimental protocols and representative quantitative data from analogous reactions.

Core Synthesis Mechanisms

The synthesis of this compound can be effectively achieved through two primary routes:

-

Route 1: Cyclocondensation with a Substituted Hydrazine. This approach involves the direct formation of the pyrazole ring with the desired N-1 substituent in place. The key reaction is the cyclocondensation of 2-hydroxyethylhydrazine with a suitable three-carbon electrophilic synthon, such as a β-ketonitrile or an α,β-unsaturated nitrile. This method is often favored for its atom economy and straightforwardness.

-

Route 2: N-Alkylation of 3-Aminopyrazole. This two-step pathway first involves the synthesis of the 3-aminopyrazole core, followed by the introduction of the 2-hydroxyethyl group onto the N-1 position of the pyrazole ring. This method offers modularity, allowing for the synthesis of a variety of N-substituted aminopyrazoles from a common intermediate.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from published syntheses of similar aminopyrazole derivatives, providing a reference for expected yields and reaction conditions.

| Product | Starting Materials | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyrazole | 2-Chloroacrylonitrile, Hydrazine hydrate | Water | K₂CO₃ | 5-10 | 1 | ~75 | [1] |

| 3-Aminopyrazole | 2,3-Dichloropropionitrile, Hydrazine hydrate | Water | K₂CO₃ | 10-20 | 29 | 68 | [2] |

| 1-Phenyl-3-amino-5-pyrazolone | Ethyl (p-ethoxy-p-imino)propionate, Phenylhydrazine | Pyridine | None | Steam Bath | 3 | 50 | [3] |

| 1-(2'-Benzothiazolyl)-3-amino-5-pyrazolone | 2-Benzothiazolylhydrazine, Ethyl(p-ethoxy-p-imino)propionate | Pyridine | None | Steam Bath | 1 | 76 | [3] |

| 5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile | Benzaldehyde, Malononitrile, Phenylhydrazine | H₂O/EtOH | LDH@PTRMS@DCMBA@CuI | 55 | 0.25-0.45 | 85-93 | [4] |

Experimental Protocols

The following are generalized experimental protocols for the two primary synthesis routes. These should be considered as starting points and may require optimization for specific laboratory conditions and scales.

Route 1: Cyclocondensation Synthesis of this compound

This protocol is based on the known reaction of hydrazines with α,β-unsaturated nitriles.

Materials:

-

2-Hydroxyethylhydrazine

-

3-Ethoxyacrylonitrile (or other suitable β-alkoxyacrylonitrile)

-

Ethanol

-

Sodium ethoxide solution in ethanol

Procedure:

-

To a solution of 2-hydroxyethylhydrazine (1.0 eq) in absolute ethanol, add a catalytic amount of sodium ethoxide.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-ethoxyacrylonitrile (1.0 eq) in ethanol to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford this compound.

Diagram of Synthesis Pathway (Route 1):

Caption: Cyclocondensation of 2-hydroxyethylhydrazine and 3-ethoxyacrylonitrile.

Route 2: N-Alkylation Synthesis of this compound

This protocol involves the initial synthesis of 3-aminopyrazole followed by N-alkylation.

Step 2a: Synthesis of 3-Aminopyrazole

This procedure is adapted from the synthesis of 3-aminopyrazole using 2-chloroacrylonitrile.[1]

Materials:

-

2-Chloroacrylonitrile

-

Hydrazine hydrate

-

Potassium carbonate (K₂CO₃)

-

Water

-

Dichloromethane (for extraction)

Procedure:

-

Prepare a solution of potassium carbonate (2.06 moles) in water (400 mL).

-

Add hydrazine hydrate (1.1 moles) to the solution.

-

Cool the mixture to 5-10 °C with vigorous stirring under a nitrogen atmosphere.

-

Slowly add 2-chloroacrylonitrile (1 mole) dropwise over one hour, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Extract the aqueous solution with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-aminopyrazole. The product can be further purified by distillation or crystallization.

Step 2b: N-Alkylation of 3-Aminopyrazole

This is a general procedure for the N-alkylation of a pyrazole.

Materials:

-

3-Aminopyrazole

-

2-Chloroethanol

-

Sodium hydroxide (or other suitable base)

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

Procedure:

-

Dissolve 3-aminopyrazole (1.0 eq) in DMF.

-

Add powdered sodium hydroxide (1.1 eq) to the solution and stir for 30 minutes at room temperature.

-

Slowly add 2-chloroethanol (1.05 eq) to the suspension.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Diagram of Synthesis Pathway (Route 2):

Caption: Two-step synthesis via 3-aminopyrazole intermediate and N-alkylation.

Concluding Remarks

The synthesis of this compound is achievable through established methods in heterocyclic chemistry. The choice between a direct cyclocondensation approach and a stepwise N-alkylation strategy will depend on the availability of starting materials, desired purity, and scalability of the process. The provided protocols, based on analogous reactions, offer a solid foundation for the successful synthesis of this target molecule in a research setting. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]

- 3. US2376380A - Preparation of amino pyrazolones - Google Patents [patents.google.com]

- 4. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search of available scientific literature and databases, no specific quantitative solubility data for 2-(3-Amino-1H-pyrazol-1-yl)ethanol in organic solvents was found. This guide, therefore, provides a framework for determining the solubility of this compound by outlining established experimental protocols.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, formulation, and bioavailability. This compound is a heterocyclic compound with potential applications in medicinal chemistry. Understanding its solubility profile is essential for its development as a drug candidate. This document outlines the standard methodologies for determining the solubility of organic compounds like this compound.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data for this compound in a range of organic solvents is not publicly available. Researchers are encouraged to perform the experimental procedures outlined below to determine these values. For comparative analysis, the resulting data should be tabulated as follows:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] The following protocol is a generalized procedure that can be adapted for this compound.

3.1. Principle of the Shake-Flask Method

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured. This concentration represents the solubility of the compound in that solvent at the specified temperature.[2]

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.

3.3. Detailed Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure that a saturated solution is formed.

-

Add a precise volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent.[1][2] Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

Calculate the original solubility by taking the dilution factor into account.

-

3.4. Data Analysis

The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

In-depth Technical Guide: 2-(3-Amino-1H-pyrazol-1-yl)ethanol (CAS 1431965-61-5)

Disclaimer: Publicly available scientific literature and technical data for 2-(3-Amino-1H-pyrazol-1-yl)ethanol with CAS number 1431965-61-5 are limited. This guide provides the available chemical information for this specific molecule and presents a general overview of the synthesis and potential biological activities of the broader pyrazole class of compounds. The experimental protocols and signaling pathways described are general to pyrazole derivatives and have not been specifically reported for this compound.

Core Compound Information

This compound is a heterocyclic organic compound containing a pyrazole ring substituted with an amino group and an ethanol group. It is commercially available, typically as a hydrochloride salt.

| Property | Value | Source |

| CAS Number | 1431965-61-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C5H10ClN3O (as hydrochloride) | [1] |

| Canonical SMILES | C1=CN(N=C1N)CCO | [1] |

| Physical State | Solid | [1] |

Synthesis of Pyrazole Derivatives: A General Overview

While a specific synthesis protocol for this compound is not detailed in the provided search results, the synthesis of pyrazole derivatives often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a compound with similar reactivity. Ethanol is frequently used as a solvent in these reactions.[3][4]

A general synthetic approach for related aminopyrazole structures might involve:

-

Reaction of a suitable hydrazine with a β-ketonitrile or a similar precursor. The choice of starting materials would be crucial to introduce the amino and ethanol functionalities at the desired positions on the pyrazole ring.

-

Solvent and Catalyst Selection. Ethanol is a common solvent for such syntheses.[3] The reaction may be catalyzed by an acid or a base.

-

Purification. The final product is typically purified by recrystallization or chromatography.[3][4]

Experimental Workflow for Pyrazole Synthesis

Caption: Generalized workflow for the synthesis of pyrazole derivatives.

Biological Activities of Pyrazole Compounds

The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties.[3][5] It is important to note that the specific biological activity of this compound has not been reported in the available literature. However, based on the activities of other pyrazole-containing molecules, this compound could be investigated for various therapeutic applications.

Known biological activities of pyrazole derivatives include: [3][5]

-

Anti-inflammatory: Some pyrazole derivatives have shown potent anti-inflammatory effects.[5]

-

Anticancer: Certain pyrazole compounds have been evaluated as potential chemotherapeutic agents.[4][6] They may act through mechanisms such as kinase inhibition or by interacting with DNA.[6][7]

-

Antimicrobial: Antibacterial and antifungal activities have been reported for various pyrazole derivatives.[5]

-

Antiviral, Antimalarial, and Antiparasitic: The pyrazole nucleus is found in compounds with a broad spectrum of anti-infective properties.[3][5]

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that this compound could interact with intracellular signaling pathways regulated by kinases.[6] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Hypothetical Kinase Inhibition Signaling Pathway

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrazole-based kinase inhibitor.

Conclusion for Researchers and Drug Development Professionals

This compound (CAS 1431965-61-5) is a readily available chemical building block. While specific data on its biological activity and mechanism of action are currently lacking in the public domain, the well-established and diverse pharmacological profile of the pyrazole scaffold suggests that this compound could be a valuable starting point for medicinal chemistry and drug discovery programs. Further investigation into its synthesis, characterization, and biological evaluation is warranted to uncover its potential therapeutic applications. Researchers are encouraged to explore its activity in various assay systems, particularly those related to oncology, inflammation, and infectious diseases, where pyrazole derivatives have historically shown promise.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1431965-61-5|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Tautomerism in 3-Aminopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely recognized for their versatile applications in medicinal chemistry and organic synthesis. A critical aspect of pyrazole chemistry, particularly for 3-aminopyrazole derivatives, is the phenomenon of tautomerism. This guide provides a comprehensive technical overview of tautomerism in 3-aminopyrazole derivatives, addressing the structural nuances, equilibrium dynamics, and the profound impact on their chemical reactivity and biological activity. Through a detailed exploration of experimental and computational methodologies, this document serves as an in-depth resource for professionals engaged in the research and development of pyrazole-based compounds.

Introduction to Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Their unique structure allows for prototropic tautomerism, a process involving the migration of a proton. In the case of 3(5)-aminopyrazoles, two primary forms of tautomerism are observed: annular prototropic tautomerism and, theoretically, side-chain tautomerism.[1][2]

Annular Prototropic Tautomerism: This is the most prevalent form of tautomerism in pyrazoles, involving a 1,2-proton shift between the two vicinal nitrogen atoms of the pyrazole ring.[3][4] This results in two distinct tautomers: the 3-amino-1H-pyrazole and the 5-amino-1H-pyrazole. The equilibrium between these two forms is influenced by a variety of factors, including the nature of substituents on the pyrazole ring, the solvent, and temperature.[1][4][5]

Side-Chain Tautomerism: While less common, the presence of an exocyclic amino group introduces the theoretical possibility of amino-imino tautomerism. However, studies indicate that the aminopyrazole forms are generally more stable.[1]

The tautomeric state of a 3-aminopyrazole derivative is not a trivial structural feature; it profoundly influences the molecule's reactivity, synthetic utility, and biological interactions.[4][6] A shift in the tautomeric equilibrium can alter the molecule's hydrogen bonding capabilities, lipophilicity, and overall shape, thereby affecting its binding affinity to biological targets such as enzymes and receptors.[4][7]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in 3-aminopyrazole derivatives is a delicate balance of electronic and environmental factors.

Substituent Effects

The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the relative stability of the 3-amino and 5-amino tautomers.

-

Electron-Donating Groups (EDGs): Substituents that donate electrons to the pyrazole ring, such as -NH2, -OH, -Cl, and -F, tend to stabilize the 3-amino tautomer (3AP).[3][8] This stabilization is attributed to favorable electronic interactions between the lone pair of the amino group and the π-system of the pyrazole ring.[8]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like -COOH, -CFO, and -BH2 favor the formation of the 5-amino tautomer (5AP).[3][8]

Solvent Effects

The polarity of the solvent can significantly impact the tautomeric ratio. In aqueous solutions, there is a noticeable tendency towards a tautomeric equilibrium, with an increase in the population of the 5-amino tautomer as solvent polarity increases.[1] This is due to the differential solvation of the two tautomers, with the more polar tautomer being favored in a more polar solvent. Water, in particular, can lower the energetic barrier between tautomers by forming hydrogen bonds, thereby facilitating the proton transfer.[4]

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the 3-amino and 5-amino tautomers can be quantified through both experimental and computational methods.

Calculated Tautomer Stabilities

Computational chemistry, particularly Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, provides valuable insights into the intrinsic stability of tautomers.

| Compound | Method/Basis Set | Phase | ΔE (5AP - 3AP) (kcal/mol) | More Stable Tautomer | Reference |

| 3(5)-aminopyrazole | MP2/6-311++G | Gas | 2.61 | 3-amino | [1] |

| 3(5)-aminopyrazole | DFT(B3LYP)/6-311++G(d,p) | Gas | 2.56 | 3-amino | [8][9] |

| 4-substituted 3(5)-aminopyrazoles | B3LYP/6-31G | Gas/DMSO | Varies with substituent | Varies | [4] |

Note: ΔE represents the energy difference between the 5-amino and 3-amino tautomers. A positive value indicates that the 3-amino tautomer is more stable.

Experimentally Determined Tautomer Ratios

NMR spectroscopy is a powerful tool for determining the ratio of tautomers in solution.

| Compound | Solvent | Temperature (°C) | Tautomer Ratio (3-amino : 5-amino) | Reference |

| 3(5)-aminopyrazole | Aqueous | 25 | ~75 : 25 | [1] |

| 4-cyano-3(5)-aminopyrazole | DMSO-d6 | Not specified | Preferentially 5-amino | [4] |

| 4-thiocyanato-3(5)-aminopyrazole | DMSO-d6 | Not specified | Preferentially 5-amino | [4] |

| 4-methoxy-3(5)-aminopyrazole | DMSO-d6 | Not specified | Mainly 3-amino | [4] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is employed to unambiguously characterize the tautomeric forms of 3-aminopyrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the tautomeric equilibrium in solution and assign the structures of the individual tautomers.

Methodology:

-

Sample Preparation:

-

Dissolve 5-25 mg of the 3-aminopyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. Particulate matter can interfere with the magnetic field homogeneity.

-

For quantitative analysis, precise weighing of the sample and the use of an internal standard are recommended.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at a specific temperature. For studying dynamic equilibria, variable temperature (VT) NMR is employed.

-

A standard ¹H NMR experiment can be run with a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

In cases of slow proton exchange on the NMR timescale, separate signals for each tautomer will be observed.

-

-

Data Analysis:

-

Assign the signals in the ¹H and ¹³C spectra to the respective protons and carbons of each tautomer. The chemical shifts of C3 and C5 are particularly informative for distinguishing between the 3-amino and 5-amino forms.[1]

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum. The ratio of the integrals will give the tautomer ratio.

-

For ¹³C NMR, the chemical shifts can be compared to those of N-methylated derivatives, which serve as "fixed" tautomeric models.

-

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the tautomer present in the solid state.

Methodology:

-

Crystallization:

-

Grow single crystals of the 3-aminopyrazole derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.

-

-

Data Collection:

-

Mount a single crystal on a goniometer and place it in a diffractometer.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

-

The final refined structure will unambiguously show the position of the tautomeric proton and thus identify the tautomer present in the crystal.[10]

-

Matrix Isolation Infrared (IR) Spectroscopy

Objective: To study the vibrational spectra of individual, isolated tautomers in an inert matrix at low temperatures.

Methodology:

-

Sample Preparation and Deposition:

-

The 3-aminopyrazole derivative is heated in a Knudsen cell to produce a vapor.

-

This vapor is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (e.g., CsI) cooled to a very low temperature (typically around 10 K).

-

-

Data Acquisition:

-

An IR spectrum of the matrix-isolated sample is recorded. At these low temperatures, rotational motion is quenched, resulting in sharp vibrational bands.

-

-

Data Analysis:

-

The experimental IR spectrum is compared with theoretically calculated spectra (e.g., using DFT) for each tautomer.[9]

-

This comparison allows for the identification of the tautomers present in the matrix and the assignment of their vibrational modes.

-

Photochemical studies can also be performed by irradiating the matrix with UV light to induce tautomerization, which can be monitored by changes in the IR spectrum.[8]

-

Visualization of Tautomerism and Biological Relevance

The tautomeric state of 3-aminopyrazole derivatives is of paramount importance in drug discovery, particularly in the design of kinase inhibitors. The specific tautomer present can dictate the hydrogen bonding interactions with the target protein.

Tautomeric Equilibrium of 3-Aminopyrazole

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. File:FGF signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]

- 7. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]

- 8. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]

- 10. researchgate.net [researchgate.net]

Reactivity of the Amino Group in 2-(3-Amino-1H-pyrazol-1-yl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the exocyclic amino group in 2-(3-Amino-1H-pyrazol-1-yl)ethanol. This bifunctional molecule, possessing both a nucleophilic amino group on the pyrazole ring and a primary alcohol, is a versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other biologically active scaffolds. This document details the key reactions of the amino group—acylation, alkylation, and cyclization—supported by generalized experimental protocols, quantitative data from analogous systems, and visual representations of reaction pathways and workflows. The guide also addresses the crucial aspect of chemoselectivity in reactions involving both the amino and hydroxyl functionalities.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery. The 3-aminopyrazole core is a well-established pharmacophore found in numerous kinase inhibitors, where the amino group often serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site. The N-1 substituted ethanol side chain provides a handle for further molecular elaboration, influencing solubility and providing an additional vector for exploring structure-activity relationships (SAR).

Understanding the reactivity of the 3-amino group is paramount for the effective utilization of this building block. This guide will explore its nucleophilic character in three principal classes of reactions.

Molecular Structure:

The Versatile Potential of 2-(3-Amino-1H-pyrazol-1-yl)ethanol in Advanced Materials Science: A Technical Guide

Introduction

2-(3-Amino-1H-pyrazol-1-yl)ethanol is a bifunctional organic molecule that holds considerable promise for the development of advanced materials. Its unique structure, featuring a reactive primary amine, a coordinating pyrazole ring, and a terminal hydroxyl group, makes it a versatile building block for a variety of material applications. The presence of heteroatoms like nitrogen and oxygen allows for strong interactions with metal surfaces, making it a candidate for corrosion inhibition. Furthermore, the reactive amine and hydroxyl functionalities enable its use as a monomer in the synthesis of specialty polymers. The coordinating nature of the pyrazole ring also suggests its potential as a ligand in the formation of metal-organic frameworks (MOFs) and luminescent materials. This technical guide explores the potential applications of this compound in materials science, presenting quantitative data from related compounds, detailed experimental protocols, and conceptual diagrams to illustrate its promising role in these fields.

Potential Application as a Corrosion Inhibitor

The aminopyrazole moiety in this compound suggests its potential as an effective corrosion inhibitor, particularly for mild steel in acidic environments. The nitrogen atoms in the pyrazole ring and the amino group can act as adsorption centers, donating lone pair electrons to the vacant d-orbitals of iron atoms on the metal surface. This adsorption forms a protective film that isolates the metal from the corrosive medium, thereby inhibiting both anodic and cathodic reactions of the corrosion process. The ethanol group may further enhance solubility and contribute to the stability of the protective layer.

Quantitative Data on Corrosion Inhibition by Aminopyrazole Derivatives

The following table summarizes the inhibition efficiency of various aminopyrazole derivatives on mild steel in acidic solutions, as determined by electrochemical methods. This data, from closely related molecules, provides a strong indication of the potential performance of this compound.

| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |

| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 1 M H₂SO₄ | PDP | 96.47 | [1][2] |

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 10⁻³ M | 1 M HCl | WL | 90.1 | [3][4] |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 10⁻³ M | 1 M HCl | WL | 91.8 | [3][4] |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 10⁻³ mol/L | 1 M HCl | PDP | 91.5 | [5] |

| Ethyl 6-amino-3-methyl-4-(p-tolyl) 2,4-dihydropyrano [2,3,C] pyrazole-5-carboxylate (EPP-1) | 100 mg/L | 1 M HCl | WL | 98.8 | [6] |

PDP: Potentiodynamic Polarization, WL: Weight Loss

Experimental Protocol: Potentiodynamic Polarization (PDP) Measurements

This protocol outlines the standard procedure for evaluating the corrosion inhibition efficiency of a compound using potentiodynamic polarization.[7][8][9][10]

-

Electrode Preparation: Mild steel specimens are mechanically polished with successively finer grades of SiC paper, rinsed with distilled water and acetone, and dried.

-

Electrochemical Cell Setup: A three-electrode cell is used, containing the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Test Solution: The corrosive medium (e.g., 1 M HCl) is prepared with and without various concentrations of the inhibitor.

-

Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize for a set period (e.g., 30-60 minutes).

-

Potentiodynamic Polarization: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).

-

Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel plots of the polarization curves. The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 where i_corr(blank) and i_corr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Diagram: Proposed Corrosion Inhibition Mechanism

Caption: Proposed mechanism of corrosion inhibition by this compound.

Potential Application in Polymer Science

The presence of both a primary amine and a primary hydroxyl group makes this compound a valuable monomer for the synthesis of various polymers. It can participate in step-growth polymerization reactions to produce polyurethanes, polyesters, polyamides, and epoxy resins. The incorporation of the pyrazole ring into the polymer backbone can impart unique properties such as enhanced thermal stability, flame retardancy, and metal-coordinating capabilities.

Quantitative Data on Polymers from Pyrazole Derivatives

While specific data for polymers derived from this compound is not available, the thermal properties of related styrenic polymers with pendant pyrazole groups indicate good thermal stability.

| Polymer | Decomposition Temperature (°C) | Reference |

| Copolymer of styrenic monomer with pyrazole and maleic anhydride | > 300 | [11] |

| Copolymer of styrenic monomer with bipyrazole and maleic anhydride | > 300 | [11] |

Experimental Protocol: Synthesis of a Hyperbranched Polyurethane-Triazole

This protocol provides a general procedure for the one-pot synthesis of a hyperbranched polyurethane-triazole, illustrating how a diol monomer like this compound could be potentially used.[12]

-

Precursor Formation: In a flask under an inert atmosphere (e.g., argon), a diisocyanate (e.g., isophorone diisocyanate, IPDI) is reacted with a diazide diol (DAPOL) in a suitable solvent (e.g., CCl₄) in the presence of a catalyst (e.g., dibutyltin dilaurate, DBTDL). The reaction is stirred at room temperature for several hours.

-

Polymerization: A propargyl alcohol (PrAl) is then added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as FTIR spectroscopy to observe the disappearance of the isocyanate peak and the appearance of urethane and triazole peaks.

-

Purification: The resulting polymer is purified by precipitation in a non-solvent and dried under vacuum.

-

Characterization: The molecular weight and structure of the polymer are characterized by size-exclusion chromatography (SEC), ¹H NMR, and FTIR. Thermal properties are analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Diagram: Polymerization Reaction

Caption: Synthesis of a polyurethane using this compound.

Potential Application in Metal-Organic Frameworks (MOFs)

The pyrazole ring and the amino group of this compound can act as effective coordination sites for metal ions, making it a promising organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[13][14][15][16][17] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. The bifunctional nature of this molecule, along with the potential for post-synthetic modification of the hydroxyl group, could lead to the formation of novel MOF structures with tailored properties.

Quantitative Data on MOFs with Pyrazole-Based Ligands

The following table presents examples of MOFs synthesized using pyrazole-containing ligands and their corresponding surface areas.

| MOF Name | Metal Ion | Ligand | Surface Area (m²/g) | Reference |

| PCN-300 | Cu²⁺ | H₄TPPP (a pyrazole-based ligand) | Not specified | [18] |

| rtl-[Zn(HIsa-az-dmpz)] | Zn²⁺ | 5-(4-(3,5-dimethyl-1H-pyrazolyl)azo)isophthalic acid | Not porous | [13] |

| 3,6T22-[Zn(Isa-az-tmpz)] | Zn²⁺ | 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalic acid | Microporous | [13] |

Experimental Protocol: Solvothermal Synthesis of a MOF

This protocol describes a general method for the solvothermal synthesis of MOFs.[14][18][19]

-

Reactant Preparation: A metal salt (e.g., a metal nitrate or chloride) and the organic linker (this compound) are dissolved in a suitable solvent or mixture of solvents (e.g., DMF, ethanol).

-

Reaction Mixture: The solutions of the metal salt and the linker are mixed in a Teflon-lined stainless steel autoclave.

-

Solvothermal Reaction: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 80-150 °C) for a defined period (e.g., 24-72 hours).

-

Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.

-

Activation: The synthesized MOF is typically activated by solvent exchange followed by heating under vacuum to remove residual solvent molecules from the pores.

-

Characterization: The structure and properties of the MOF are characterized by single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), thermogravimetric analysis (TGA), and gas adsorption measurements (e.g., N₂ adsorption at 77 K) to determine the surface area and porosity.

Diagram: MOF Synthesis

Caption: Schematic of MOF synthesis from organic linkers and metal ions.

Potential Application in Luminescent Materials

Pyrazole derivatives are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substituents on the pyrazole ring.[20][21][22][23][24] this compound, with its electron-donating amino group, has the potential to be a building block for novel luminescent materials. It could be used as a ligand to create luminescent coordination polymers or incorporated into organic light-emitting diode (OLED) materials.

Quantitative Data on Luminescent Pyrazole Derivatives

The following table provides photoluminescence data for several pyrazole-based compounds, demonstrating the potential for tuning emission properties.

| Compound | Excitation (nm) | Emission (nm) | Quantum Yield | Reference |

| Pyrazolo[4,3-b]pyridine derivative | 336 | 440 | 0.35 | [22] |

| Pyrazoline derivative I | - | - | 0.83 | [21] |

| Pyrazoline derivative II | - | - | 0.76 | [21] |

| Pyrazoline derivative III | - | - | 0.78 | [21] |

| Pyrazole sensor 8 with Zn²⁺ | - | 480 | - | [23][25] |

| Pyrazole sensor 9 with Fe³⁺ | - | 465 | - | [23][25] |

Experimental Protocol: Photoluminescence Measurement

This protocol describes the general procedure for measuring the photoluminescence of a material.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., acetonitrile) to a known concentration. For solid-state measurements, a thin film can be prepared or the powder can be used directly.

-

Spectrofluorometer Setup: A spectrofluorometer is used for the measurement. The excitation and emission monochromators are calibrated.

-

Excitation Spectrum: The emission wavelength is fixed, and the excitation wavelength is scanned to determine the optimal excitation wavelength.

-

Emission Spectrum: The sample is excited at its optimal excitation wavelength, and the emission spectrum is recorded over a range of wavelengths.

-

Quantum Yield Determination: The quantum yield can be determined relative to a standard of known quantum yield using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Diagram: Principle of Fluorescence

Caption: Jablonski diagram illustrating the principle of fluorescence.

Conclusion

This compound is a molecule with significant untapped potential in materials science. Its multifunctional nature allows for its prospective use in a wide array of applications, from protecting metals against corrosion to forming the backbone of advanced polymers and the building blocks of porous and luminescent materials. While direct experimental data on this specific compound is limited, the extensive research on analogous aminopyrazole derivatives provides a strong foundation for future investigations. Further research should focus on the synthesis and characterization of materials directly incorporating this compound to validate and quantify its performance in these promising application areas. The detailed protocols and conceptual frameworks provided in this guide offer a starting point for researchers and scientists to explore the full potential of this versatile molecule.

References

- 1. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium: Surface Morphological, Electrochemical, and Computational Studies | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Synthesis and Application of a Pyrazole Derivative in Corrosion Protection: Theoretical Modeling and Experimental Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. farsi.msrpco.com [farsi.msrpco.com]

- 8. gamry.com [gamry.com]

- 9. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologic.net [biologic.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization - American Chemical Society [acs.digitellinc.com]

- 16. Amine-functionalized metal–organic frameworks: structure, synthesis and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. espublisher.com [espublisher.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Luminescent silver(i) complexes with pyrazole-tetraphenylethene ligands: turn-on fluorescence due to the coordination-driven rigidification and solvent-oriented structural transformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 25. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance across a wide array of therapeutic areas.[1][2] Its inherent drug-like properties and ability to form key interactions with biological targets have established it as a "privileged scaffold" in the design of novel therapeutics.[3][4][5] This technical guide provides a comprehensive overview of the biological importance of the aminopyrazole core, with a focus on its role in kinase inhibition, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions. The addition of an amino group to this core structure significantly enhances its pharmacological potential, enabling it to act as a versatile pharmacophore in drug discovery.[5][6] Aminopyrazole derivatives have exhibited a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][6][7]

A particularly prominent role for the aminopyrazole scaffold is in the development of protein kinase inhibitors.[4][8][9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4] The aminopyrazole moiety has proven to be an excellent hinge-binding motif, capable of forming crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition.[8][9] This has led to the development of numerous successful aminopyrazole-based kinase inhibitors, including approved drugs and promising clinical candidates.[2][6]

This guide will delve into the specific applications of the aminopyrazole scaffold, presenting key data on its inhibitory activity against various kinase families. Furthermore, it will provide detailed experimental protocols for assays commonly used to evaluate the biological activity of these compounds, and visualize the complex signaling pathways and experimental workflows associated with their development.

Quantitative Analysis of Aminopyrazole-Based Kinase Inhibitors

The potency of aminopyrazole derivatives as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values of representative aminopyrazole-based inhibitors against various kinase targets.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)

| Compound | Target Kinase | IC50 (nM) | Reference |

| AT7519 | CDK1 | 210 | [10][11] |

| CDK2 | 47 | [2][10] | |

| CDK4 | 100 | [2][10] | |

| CDK5 | 13 | [10][11] | |

| CDK6 | 170 | [2][10] | |

| CDK9 | <10 | [2][10] | |

| FMF-04-159-2 | CDK14 | Confirmed potent inhibitor (specific IC50 not provided in abstract) | [7][12] |

| Compound 9 | CDK2 | 960 | [13][14] |

| Compound 7d | CDK2 | 1470 | [13][14] |

| Compound 7a | CDK2 | 2010 | [13][14] |

| Compound 4 | CDK2 | 3820 | [13][14] |

| Compound 8t | CDK2 | 0.719 | [15] |

| CDK4 | 0.770 | [15] |

Table 2: Inhibitory Activity of Aminopyrazole Derivatives against Janus Kinases (JAKs)

| Compound | Target Kinase | IC50 (nM) | Reference |

| Compound 3f | JAK1 | 3.4 | [1] |

| JAK2 | 2.2 | [1] | |

| JAK3 | 3.5 | [1] | |

| Compound 11b | JAK2 | Potent inhibitor (specific IC50 not provided in abstract) | [1] |

| JAK3 | Potent inhibitor (specific IC50 not provided in abstract) | [1] | |

| Tofacitinib | JAK2 | 77.4 | [8] |

| JAK3 | 55.0 | [8] | |

| Pyrazolone derivative (3h) | JAK2 | 23.85 | [8] |

| JAK3 | 18.90 | [8] |

Table 3: Inhibitory Activity of Aminopyrazole Derivatives against Vascular Endothelial Growth Factor Receptors (VEGFRs)

| Compound | Target Kinase | IC50 (µM) | Reference |

| Compound 6b | VEGFR2 | 0.2 | [16] |

| Compound 5a | VEGFR2 | 0.267 | [16] |

| Compound 4a | VEGFR2 | 0.55 | [16] |

| Compound 12c | VEGFR2 | 0.828 | [17] |

| Compound 7c | VEGFR2 | 0.225 | [17] |

| Compound 6c | VEGFR2 | 0.913 | [17] |

Table 4: Inhibitory Activity of Aminopyrazole Derivatives against Other Kinase Families

| Compound | Target Kinase Family | Target Kinase | IC50 (nM) | Reference |

| Pirtobrutinib | Tec Family | BTK | 3.2 | [18] |

| BTK (C481S mutant) | 1.4 | [18] | ||

| Compound 2j | MAPK | p38α | Potent inhibitor (specific IC50 not provided in source) | [19][20] |

| Compound 43 | Src Family | c-Src | 44 (Ki) | [5] |

| Compound 47 | Src Family | c-Src | 0.9 | [5] |

| PHA-739358 | Aurora Kinase | Aurora A | 13 | [21] |

| Aurora B | 79 | [21] | ||

| Aurora C | 61 | [21] | ||

| Compound P-6 | Aurora Kinase | Aurora A | 110 | [22] |

| Compound 8t | FMS-like Tyrosine Kinase | FLT3 | 0.0890 | [15] |

Key Signaling Pathways Modulated by Aminopyrazole Inhibitors

Aminopyrazole-based inhibitors exert their therapeutic effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. Below are representations of two such pathways frequently targeted by these compounds.

Caption: The p38 MAPK signaling pathway and the inhibitory action of aminopyrazole compounds.

Caption: The BTK signaling pathway and the inhibitory action of aminopyrazole compounds.

Experimental Protocols

The evaluation of aminopyrazole-based compounds necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for key in vitro assays used to characterize their biological activity.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the direct inhibitory effect of an aminopyrazole compound on a purified kinase. The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

-

Purified recombinant kinase of interest

-

Kinase-specific peptide substrate

-

Adenosine triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Aminopyrazole test compound

-

Dimethyl sulfoxide (DMSO)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Multichannel pipette

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of the aminopyrazole test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. Include a DMSO-only vehicle control.

-

Kinase Reaction Setup:

-

In a 384-well plate, add 5 µL of the diluted test compound or vehicle control to the appropriate wells.

-

Add 5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[23]

-

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of an aminopyrazole compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Aminopyrazole test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the aminopyrazole test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance from wells with medium only.

-

Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value by fitting the data to a sigmoidal dose-response curve.[19][24]

-

Experimental and Drug Discovery Workflows

The development of aminopyrazole-based inhibitors follows a structured workflow, from initial screening to lead optimization.

Caption: A generalized workflow for kinase inhibitor screening and lead optimization.

Conclusion

The aminopyrazole scaffold represents a powerful and versatile tool in the armamentarium of medicinal chemists. Its favorable physicochemical properties and ability to effectively interact with a multitude of biological targets, particularly protein kinases, have solidified its status as a privileged structure in drug discovery. The extensive body of research, highlighted by the successful development of numerous potent and selective inhibitors, underscores the continued importance of this scaffold in the quest for novel therapeutics. The data, protocols, and pathway visualizations presented in this guide aim to provide a valuable resource for researchers dedicated to harnessing the full potential of the aminopyrazole core in their drug development endeavors. Through continued exploration and innovative design, the aminopyrazole scaffold is poised to yield even more impactful medicines in the years to come.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. domainex.co.uk [domainex.co.uk]

- 10. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]